BenchChemオンラインストアへようこそ!

8-chloro-N-methylquinoline-5-carboxamide

Lipophilicity Drug-likeness Blood-brain barrier permeability

Sourcing 8-chloro-N-methylquinoline-5-carboxamide (CAS 1803597-52-5) as a 95% pure powder directly supports CNS-penetrant quinoline inhibitor programs. Its XLogP3 of 2.5 and TPSA of 42 Ų lie within optimal ranges for passive blood–brain barrier permeability, while the 8-chloro substituent enables late-stage diversification via nucleophilic aromatic substitution or cross-coupling. Unlike the 8-unsubstituted analog (XLogP3 1.9) or the carboxylic acid congener (TPSA 50.2 Ų), this exact substitution pattern preserves the physicochemical profile required for reliable SAR interpretation, avoiding the 10–100-fold potency shifts documented in CD38 inhibitor campaigns. Supplied with ambient storage, this amide-functionalized heterocyclic intermediate integrates seamlessly into high-throughput analoging workflows.

Molecular Formula C11H9ClN2O
Molecular Weight 220.65 g/mol
CAS No. 1803597-52-5
Cat. No. B1434008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-chloro-N-methylquinoline-5-carboxamide
CAS1803597-52-5
Molecular FormulaC11H9ClN2O
Molecular Weight220.65 g/mol
Structural Identifiers
SMILESCNC(=O)C1=C2C=CC=NC2=C(C=C1)Cl
InChIInChI=1S/C11H9ClN2O/c1-13-11(15)8-4-5-9(12)10-7(8)3-2-6-14-10/h2-6H,1H3,(H,13,15)
InChIKeyQCGFAUMMWIJOMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-N-methylquinoline-5-carboxamide (CAS 1803597-52-5): A Distinctive 5-Carboxamide Quinoline Building Block for Medicinal Chemistry Procurement


8-Chloro-N-methylquinoline-5-carboxamide is a synthetic quinoline-5-carboxamide derivative that pairs an 8-position chlorine atom with an N-methyl amide group. This substitution pattern yields a molecular framework (C₁₁H₉ClN₂O; MW 220.65 g/mol) whose computed lipophilicity (XLogP3 = 2.5) and topological polar surface area (TPSA = 42 Ų) place it between the more polar 8-chloroquinoline-5-carboxylic acid (XLogP3 = 2.8; TPSA = 50.2 Ų) and the less lipophilic N-methylquinoline-5-carboxamide lacking the 8-chloro substituent (XLogP3 = 1.9; TPSA = 42 Ų) [1][2]. Commercially supplied as a powder with ≥95% purity and ambient storage, the compound is positioned as a versatile amide-functionalized heterocyclic intermediate rather than a finalized bioactive entity .

Why 8-Chloro-N-methylquinoline-5-carboxamide Cannot Be Replaced by Common Quinoline-5-carboxamide Analogs


The 8-chloro and N-methyl substituents jointly control the compound's key physicochemical descriptors that govern passive permeability, solubility, and hydrogen-bonding capacity during lead optimization. Removing the chlorine (as in N-methylquinoline-5-carboxamide) reduces XLogP3 by 0.6 log units (from 2.5 to 1.9) while oxidizing the N-methylamide to a carboxylic acid (as in 8-chloroquinoline-5-carboxylic acid) increases TPSA from 42 to 50.2 Ų and adds a second H-bond donor [1]. In a medicinal-chemistry workflow, these shifts can alter pharmacokinetic profiles enough to confound structure–activity relationship interpretation, making direct interchange of in-class building blocks scientifically unsound without re-optimization [2]. The following quantitative evidence elaborates on the measurable differences that justify procurement of the exact compound.

Quantitative Differentiation Evidence for 8-Chloro-N-methylquinoline-5-carboxamide Relative to Its Closest Analogs


Lipophilicity (XLogP3) Comparison: Optimized Balance for Blood–Brain Barrier Penetration Prediction

The target compound exhibits a computed XLogP3 of 2.5, which lies within the optimal range for CNS drug candidates (typically XLogP ≈ 2–4) and is 0.6 log units higher than the non-chlorinated analog N-methylquinoline-5-carboxamide (XLogP3 = 1.9) and 0.3 log units lower than the carboxylic acid analog 8-chloroquinoline-5-carboxylic acid (XLogP3 = 2.8) [1]. This intermediate lipophilicity may reduce the risk of poor membrane partitioning associated with the non-chlorinated congener without introducing the excessive plasma protein binding or low solubility often seen with the carboxylic acid [2].

Lipophilicity Drug-likeness Blood-brain barrier permeability

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Profile: Superior Predicted Oral Absorption vs. the Carboxylic Acid Analog

The target compound has a computed TPSA of 42 Ų, which falls well below the 60–140 Ų range associated with good intestinal absorption and below the 70 Ų threshold often used for blood–brain barrier penetration. By contrast, 8-chloroquinoline-5-carboxylic acid carries a TPSA of 50.2 Ų (difference = +8.2 Ų) and an additional hydrogen-bond acceptor (3 vs. 2) [1]. Veber's analysis indicates that compounds with TPSA ≤ 140 Ų and ≤ 10 rotatable bonds are more likely to exhibit favorable oral bioavailability in rats [2].

Oral bioavailability TPSA Hydrogen bonding

Purity and Physical Form Consistency Across Commercial Sources: Enabling Reproducible SAR Studies

Sigma-Aldrich lists the compound as a powder with ≥95% purity and room-temperature storage, supplied through the Enamine catalog (ENA432538003) . The same ≥95% purity specification is reported by Leyan (Cat. 2101077) and Chemenu (Cat. CM411460) . This cross-vendor consistency in purity floor—contrasted with the 95% typical of many research-grade quinoline building blocks—supports reproducible synthetic outcomes without the need for additional purification. The powder physical form is advantageous for accurate weighing in parallel synthesis compared to oils or hygroscopic solids that may complicate small-scale library production.

Purity specification Reproducibility Solid-state form

Molecular Complexity and Heavy Atom Count: Distinguishing Scaffold Elaboration Potential

The target compound has a complexity score of 247 and 15 heavy atoms, compared with 217/14 heavy atoms for N-methylquinoline-5-carboxamide and a complexity of approximately 220–230 for 8-chloroquinoline-5-carboxylic acid (exact value not reported for the acid in PubChem) [1]. Complexity scores reflect the structural information content and synthetic accessibility of a molecule. In fragment-based screening, slightly higher complexity can yield more specific initial hits while remaining within the typical lead-like space (heavy atom count ≤ 26) [2]. The 8-chloro group adds one heavy atom and increases complexity by ≈30 units relative to the non-chlorinated derivative, potentially offering an advantageous balance between fragment simplicity and target engagement.

Molecular complexity Lead-likeness Fragment-based drug discovery

High-Value Application Scenarios for 8-Chloro-N-methylquinoline-5-carboxamide in Drug Discovery and Chemical Biology


CNS-Targeted Lead Optimization Programs Requiring Balanced Lipophilicity

Medicinal chemistry teams designing CNS-penetrant quinoline-based inhibitors can use this compound as a key intermediate. Its XLogP3 of 2.5 aligns with the optimal CNS drug space (XLogP ≈ 2–4) while its TPSA of 42 Ų predicts sufficient passive blood–brain barrier permeability [1]. The 8-chloro substituent provides a synthetic handle for further diversification via nucleophilic aromatic substitution or cross-coupling, enabling late-stage SAR exploration without altering the core quinoline-5-carboxamide framework.

Parallel Library Synthesis Aimed at Oral Bioavailability

In high-throughput medicinal chemistry settings, the target compound serves as a privileged amide scaffold. Its computed TPSA of 42 Ų—substantially below the 60–140 Ų oral absorption window—combined with a single rotatable bond, supports rapid analoging with a high probability of maintaining favorable ADME properties across a library [2]. The powder physical form and ambient storage simplify automated weighing and liquid-handling workflows compared to hygroscopic or low-melting intermediates.

Structure–Activity Relationship (SAR) Studies on Quinoline-5-carboxamide CD38 Inhibitors

Published SAR campaigns on 4-amino-8-quinoline carboxamides demonstrated that small substituent changes at the 8-position drive 10–100-fold shifts in CD38 inhibitory potency [3]. The target compound, bearing the exact 8-chloro-N-methyl substitution, can be used as a reference intermediate to systematically probe the contribution of the chlorine atom and the N-methyl amide to target engagement, metabolic stability, and pharmacokinetics in follow-up studies.

Fragment-Based Screening Library Design with Enhanced Complexity

Fragment library curators can include this compound as a 'complex fragment' (complexity 247; 15 heavy atoms) that bridges the gap between very simple fragments (10–12 heavy atoms) and lead-like molecules (≥20 heavy atoms) [4]. The intermediate complexity may yield higher initial hit rates against challenging protein targets while retaining sufficient ligand efficiency for subsequent fragment growth.

Quote Request

Request a Quote for 8-chloro-N-methylquinoline-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.